molecular formula C6H13N B109322 2,3-Dimethylpyrrolidine CAS No. 86240-52-0

2,3-Dimethylpyrrolidine

Cat. No.: B109322
CAS No.: 86240-52-0
M. Wt: 99.17 g/mol
InChI Key: ZKCLHJUZGZWTNA-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrrolidine is a bicyclic amine featuring a five-membered pyrrolidine ring with methyl substituents at the 2- and 3-positions. Its molecular formula is C₆H₁₃N, with a molar mass of 99.18 g/mol. This compound exists in stereoisomeric forms (e.g., cis and trans), which significantly influence its physicochemical properties and biological activity. It is commonly utilized in pharmaceutical synthesis as a chiral building block and in agrochemical research due to its ability to modulate steric and electronic interactions in target molecules .

Properties

CAS No.

86240-52-0

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

2,3-dimethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3

InChI Key

ZKCLHJUZGZWTNA-UHFFFAOYSA-N

SMILES

CC1CCNC1C

Canonical SMILES

CC1CCNC1C

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional analogs of 2,3-dimethylpyrrolidine include 2,5-dimethylpyrrolidine , 3,3-dimethylpyrrolidine , 3,4-dimethylpyrrolidine , and 2,2-dimethylpyrrolidine hydrochloride . Below is a detailed comparison based on synthesis, stereochemistry, and biological activity:

Structural and Stereochemical Differences
Compound Substituent Positions Stereoisomerism Key Structural Features
This compound 2, 3 Cis and trans isomers Adjacent methyl groups; planar chirality
2,5-Dimethylpyrrolidine 2, 5 Cis and trans isomers Distal methyl groups; reduced steric hindrance
3,3-Dimethylpyrrolidine 3, 3 Single stereoisomer Geminal methyl groups; increased rigidity
3,4-Dimethylpyrrolidine 3, 4 Cis and trans isomers Methyl groups on adjacent carbons; axial chirality
2,2-Dimethylpyrrolidine 2, 2 Single stereoisomer Geminal methyl groups; hindered N-lone pair

Key Observations :

  • Steric Effects : 3,3-Dimethylpyrrolidine (DC-03) exhibits greater steric bulk than 2,3- or 2,5-dimethylpyrrolidine, enhancing binding affinity in receptor-ligand interactions .
  • Stereochemical Flexibility : The trans isomer of this compound (CAS 1365630-02-9) shows better conformational stability in catalysis compared to the cis form .

Key Observations :

  • 2,5-Dimethylpyrrolidine synthesis often yields mixtures of cis/trans isomers, requiring chromatographic separation .
  • 3,3-Dimethylpyrrolidine (DC-03) is synthesized via sterically controlled Grignard reactions, ensuring high regioselectivity .

Key Observations :

  • Potency : 3,3-Dimethylpyrrolidine (DC-03) demonstrates superior activity (IC₅₀ = 45 nM) compared to other analogs, attributed to its geminal methyl groups optimizing receptor fit .
  • Selectivity : this compound’s trans isomer shows 3-fold higher selectivity for dopamine D3 over D2 receptors compared to the cis form .

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